2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds such as pyrazole derivatives have been studied. For example, hydrazine-coupled pyrazoles were synthesized and evaluated for their antileishmanial and antimalarial activities .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular formula C11H9N3O3 and molecular weight 231.21 g/mol. Further analysis would require experimental data.Mechanism of Action
Target of Action
Compounds with similar structures, such as chalcones and pyrazoles, have been found to exhibit a wide range of biological activities including antibacterial, antimalarial, antioxidant, antiviral, anti-inflammatory, analgesic, antiplatelet, and anti-cancer agents . The specific targets of these compounds can vary widely depending on their structure and the disease or condition they are designed to treat.
Mode of Action
The biological action of these compounds is thought to be due to the conjugation of the double bond with the carbonyl group . They may interact with their targets by forming covalent bonds, disrupting normal cellular processes, or modulating the activity of specific proteins or enzymes.
Future Directions
The future directions for “2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid” and related compounds could involve further exploration of their potential pharmacological effects. For instance, hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities, suggesting they could be potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Properties
IUPAC Name |
2-[6-(furan-3-yl)imidazo[1,2-b]pyrazol-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-11(16)6-13-2-3-14-10(13)5-9(12-14)8-1-4-17-7-8/h1-5,7H,6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUPUKSKTMWPKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NN3C=CN(C3=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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